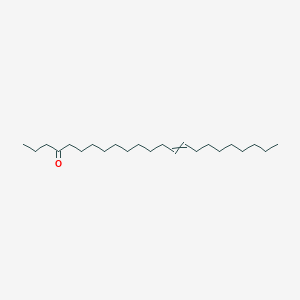
Tricos-14-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricos-14-en-4-one is a long-chain unsaturated ketone with a unique structure that has garnered interest in various fields of research This compound is characterized by a 23-carbon chain with a double bond at the 14th position and a ketone functional group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricos-14-en-4-one typically involves the ketonization of long-chain fatty acids. One common method is the reaction of hexanoic acid and (Z)-octadec-9-enoic acid (oleic acid) under specific conditions to yield the desired ketone . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the ketone without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale ketonization processes, where fatty acids are subjected to high temperatures and pressures in the presence of catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Tricos-14-en-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The double bond and ketone group can be reduced to form alcohols and alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted ketones and alcohols.
Aplicaciones Científicas De Investigación
Tricos-14-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tricos-14-en-4-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the double bond may participate in electron transfer reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Tricos-14-en-4-one is unique due to its specific structure, which combines a long carbon chain with a strategically placed double bond and ketone group. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not fulfill as effectively.
Propiedades
Número CAS |
79212-72-9 |
|---|---|
Fórmula molecular |
C23H44O |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
tricos-14-en-4-one |
InChI |
InChI=1S/C23H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-23(24)21-4-2/h11-12H,3-10,13-22H2,1-2H3 |
Clave InChI |
CHARXRXQSHGKIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)
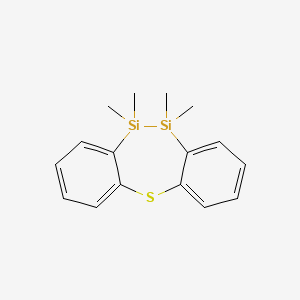
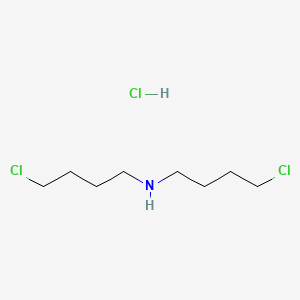
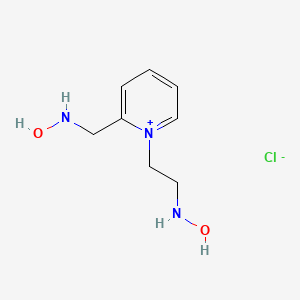
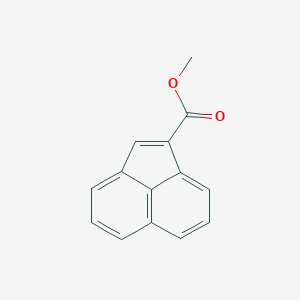
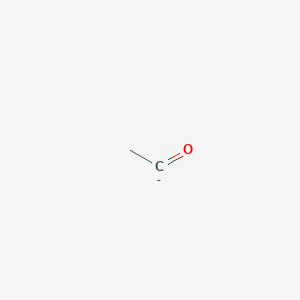
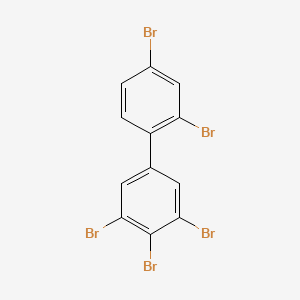
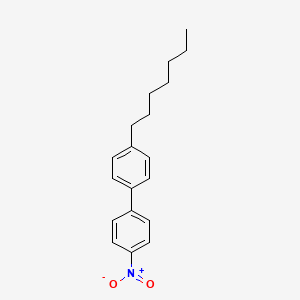


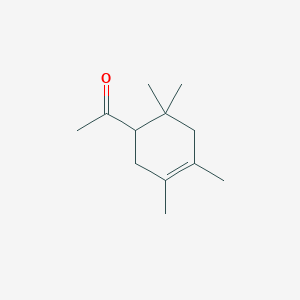

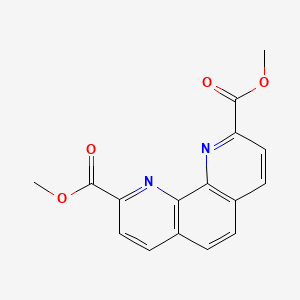
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
